molecular formula C10H12Cl2N4O B1377649 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride CAS No. 1351618-83-1

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

Cat. No.: B1377649
CAS No.: 1351618-83-1
M. Wt: 275.13 g/mol
InChI Key: JIGBCUCHZFGELQ-UHFFFAOYSA-N
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Description

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H10N4O2ClH It is known for its unique structure, which includes an azetidine ring, an oxadiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a suitable precursor, followed by the introduction of the azetidine and pyridine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can lead to the formation of reduced derivatives of the original compound.

Scientific Research Applications

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)benzene
  • 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)thiophene
  • 2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyrimidine

Uniqueness

2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is unique due to its specific combination of an azetidine ring, an oxadiazole ring, and a pyridine ring

Properties

IUPAC Name

5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGBCUCHZFGELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 4
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 5
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
Reactant of Route 6
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride

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